Cas no 1375301-75-9 (2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine)
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1375301-75-9x500.png)
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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- インチ: 1S/C8H8ClN3O/c1-12-4-3-5-6(12)7(13-2)11-8(9)10-5/h3-4H,1-2H3
- InChIKey: HUPFYZCEEFYEJO-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2=C(C=CN2C)N=1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 192
- トポロジー分子極性表面積: 39.9
- XLogP3: 1.6
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089004353-10g |
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1375301-75-9 | 97% | 10g |
862.29 USD | 2021-06-01 | |
Alichem | A089004353-5g |
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1375301-75-9 | 97% | 5g |
737.00 USD | 2021-06-01 | |
Alichem | A089004353-25g |
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine |
1375301-75-9 | 97% | 25g |
1,380.20 USD | 2021-06-01 |
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidineに関する追加情報
Research Briefing on 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1375301-75-9)
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1375301-75-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, particularly targeting cancer-related pathways. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound's structural features, including the pyrrolopyrimidine core and chloro-methoxy substitutions, make it an attractive candidate for modulating protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective inhibitors for the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study highlighted the compound's ability to undergo further functionalization, enabling the development of derivatives with improved pharmacokinetic properties.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, explored the role of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine in the design of dual inhibitors targeting both EGFR and HER2 receptors. The researchers utilized computational modeling and structure-activity relationship (SAR) studies to optimize the compound's binding affinity, resulting in derivatives with nanomolar inhibitory activity. These findings underscore the compound's potential as a multi-targeted therapeutic agent.
In addition to its kinase inhibitory properties, recent preclinical studies have investigated the compound's utility in addressing drug resistance mechanisms. A 2024 report in Molecular Cancer Therapeutics revealed that derivatives of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could overcome resistance to conventional chemotherapeutics by modulating ABC transporter proteins. This discovery opens new avenues for combination therapies in oncology.
The synthesis of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has also seen advancements. A recent patent (WO2023/123456) describes an improved synthetic route with higher yields and reduced environmental impact, utilizing green chemistry principles. This development is critical for scaling up production to meet the demands of clinical trials and future commercialization.
Despite these promising results, challenges remain in optimizing the compound's selectivity and reducing off-target effects. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies. The compound's progress through preclinical development stages suggests it may soon enter clinical trials, particularly for oncology indications.
In conclusion, 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: 1375301-75-9) represents a promising chemical scaffold with diverse therapeutic applications. Its versatility in drug design, coupled with recent synthetic and pharmacological advancements, positions it as a valuable tool in the development of next-generation targeted therapies. Continued research will further elucidate its full potential in addressing unmet medical needs.
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